molecular formula C22H20N2S2 B14300274 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline CAS No. 114625-84-2

8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline

Cat. No.: B14300274
CAS No.: 114625-84-2
M. Wt: 376.5 g/mol
InChI Key: FXCBXKUDPBBULK-UHFFFAOYSA-N
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Description

8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with two quinoline moieties connected by a sulfanylbutylsulfanyl linker, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline structures . The sulfanylbutylsulfanyl linker is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinolines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-quinolin-8-ylsulfanylbutylsulfanyl)quinoline involves its interaction with various molecular targets. The quinoline moieties can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to specific enzymes, altering their activity and leading to therapeutic effects. The sulfanylbutylsulfanyl linker may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Quinolin-8-amines: These compounds are structurally related and have similar biological activities.

    Quinoxalines: Another class of compounds with a similar core structure but different functional groups.

    8-Hydroxyquinoline Derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness: 8-(4-Quinolin-8-ylsulfanylbutylsulfanyl)quinoline stands out due to its unique sulfanylbutylsulfanyl linker, which imparts distinct chemical and biological properties. This linker enhances the compound’s stability and binding affinity, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

114625-84-2

Molecular Formula

C22H20N2S2

Molecular Weight

376.5 g/mol

IUPAC Name

8-(4-quinolin-8-ylsulfanylbutylsulfanyl)quinoline

InChI

InChI=1S/C22H20N2S2/c1(15-25-19-11-3-7-17-9-5-13-23-21(17)19)2-16-26-20-12-4-8-18-10-6-14-24-22(18)20/h3-14H,1-2,15-16H2

InChI Key

FXCBXKUDPBBULK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2

Origin of Product

United States

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